molecular formula C8H8Cl2O4S2 B13162265 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13162265
M. Wt: 303.2 g/mol
InChI Key: IHAIRACGEFCZAE-UHFFFAOYSA-N
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Description

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of both chloro and ethanesulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of benzene derivatives. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorosulfonation process. Industrial production methods often employ large-scale chlorosulfonation reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H8Cl2O4S2

Molecular Weight

303.2 g/mol

IUPAC Name

4-chloro-3-ethylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

IHAIRACGEFCZAE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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